6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile
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Overview
Description
6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile is a heterocyclic compound that belongs to the pyranopyridine family. This compound is characterized by its fused pyridine and pyran rings, which contribute to its unique chemical properties. It has a molecular formula of C₉H₇N₃O and a molecular weight of 173.17 g/mol .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit poly (adp-ribose) polymerases-1 (parp-1), which are involved in dna repair damage .
Mode of Action
It’s known that similar compounds inhibit parp-1, compromising the cancer cell dna repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
Similar compounds are known to affect the dna repair pathway by inhibiting parp-1 .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties in theoretical kinetic studies .
Result of Action
Similar compounds have shown promising activity against mcf-7 and hct116 human cancer cell lines .
Action Environment
Similar compounds have been synthesized and evaluated under various conditions .
Biochemical Analysis
Biochemical Properties
The primary amino group (NH2 at C-6) and carbonitrile (C≡N at C-5) groups of 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile can act as reactive electrophilic and nucleophilic sites . This makes it a valuable tool in the field of synthetic and medicinal chemistry .
Cellular Effects
Related compounds have shown potential anti-diabetic and anticancer activities .
Molecular Mechanism
Related compounds have been shown to interact effectively with exo-β-D-glucosaminidase and P38 MAP kinase proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves a multi-component reaction. One common method is the condensation of malononitrile, aldehydes, and 2-aminopyridine in the presence of a catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as piperidine or triethylamine are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyranopyridines.
Scientific Research Applications
6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 6-amino-2H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile is unique due to its fused pyridine and pyran rings, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
6-amino-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-3-8-7-1-2-13-5-6(7)4-12-9(8)11/h4H,1-2,5H2,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVBWEQACQSFIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CN=C(C(=C21)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1538249-53-4 |
Source
|
Record name | 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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